

delphinidin chloride synergistic combinations anticancer agents

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Delphinidin Chloride

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Synergistic Combination of Delphinidin Chloride

Anticancer Agent	Cancer Type / Cell Line	Nature of Interaction & Key Findings	Experimental Measures & Outcomes
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| **3-Bromopyruvic acid (3-BP)** [1] | **Ovarian Cancer** (PEO1 and SKOV3 cell lines) | **Mostly Synergistic** in PEO1; **Weakly Antagonistic or Additive** in SKOV3. The difference is linked to varied metabolic responses [1]. | - **Combination Index (CI):** <1 for PEO1 (synergistic), ≈ 1 or >1 for SKOV3 (additive/antagonistic) [1].

- **Reduced Cell Viability & ATP levels** [1].
- **Increased Sensitivity:** Made ovarian cancer cells more sensitive to 3-BP [1]. |

Other Notable Combinations and Interactions

While strong, consistent synergy is limited in the current literature, delphinidin shows other important interactions:

- **Interaction with Oxaliplatin:** One study investigated delphinidin-3-O-glucoside (a common glycosylated form) alongside the chemotherapy drug **oxaliplatin** in human colorectal cancer cells. However, the interaction was found to be **additive, not synergistic** [2].

- **Bioavailability Enhancement as a Strategy:** Research indicates that delphinidin itself has **low bioavailability**, which can limit its efficacy [3] [4]. One innovative approach to overcome this is the use of **small extracellular vesicles (sEVs) as a delivery system**. When loaded into sEVs, the anti-angiogenic effects of delphinidin were significantly potentiated, showing a 2 to 100-fold increase in potency across various stages of angiogenesis in human aortic endothelial cells [4]. This represents a promising strategy to enhance delphinidin's activity, potentially in future combination therapies.

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies.

1. Protocol for Delphinidin & 3-BP Synergy Study [1]

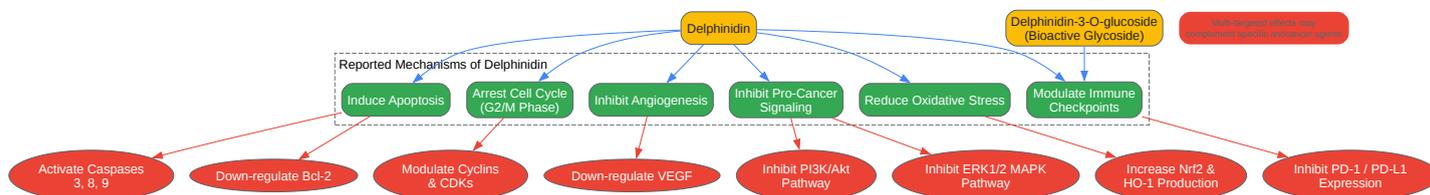
- **Cell Lines:** PEO1 (high-grade serous ovarian cancer) and SKOV3 (non-serous ovarian cancer). MRC-5 human lung fibroblasts served as a non-cancerous control.
- **Treatment:**
 - Cells were treated with a range of concentrations of 3-BP and **delphinidin chloride**, both individually and in combination.
 - In combination studies, 3-BP was used at a concentration corresponding to its IC₅₀ (half-maximal inhibitory concentration) for each cell line, alongside varying concentrations of delphinidin (25, 50, and 100 µM).
- **Viability Assessment:** Cell survival was determined using a cell viability assay.
- **Synergy Analysis:** The **Combination Index (CI)** was calculated using the method of Chou and Talalay. A CI of <1 indicates synergy, CI=1 indicates additivity, and CI>1 indicates antagonism.

2. Protocol for sEV-Delphinidin Preparation [4]

- **sEV Source:** Small extracellular vesicles (sEVs) were isolated from the JAWS II immature dendritic cell line via sequential ultracentrifugation.
- **Loading Method:** Delphinidin was prepared in an acidic aqueous solution (pH=2). Isolated sEVs were added to this solution, vortexed, and stirred. The mixture was then ultracentrifuged to pellet the delphinidin-loaded sEVs, which were subsequently washed to remove unencapsulated compound.
- **Characterization:** Loaded sEVs were characterized using Nanoparticle Tracking Analysis (NTA) for size distribution and Transmission Electron Microscopy (TEM) for morphology. The delphinidin content was quantified using UV-Vis spectroscopy and UHPLC-HRMS.

Mechanisms of Action and Signaling Pathways

Delphinidin's potential to work synergistically with other agents stems from its multi-targeted action on cancer cells. The diagram below illustrates its key mechanisms and how they might complement other drugs.



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To cite this document: Smolecule. [delphinidin chloride synergistic combinations anticancer agents].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b525603#delphinidin-chloride-synergistic-combinations-anticancer-agents>]

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